molecular formula C21H18FN3O4S B2397976 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1040645-16-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2397976
CAS RN: 1040645-16-6
M. Wt: 427.45
InChI Key: YVIZPYBNDTZMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Analog Compounds: Researchers have developed methods for synthesizing compounds with complex structures similar to the specified chemical, highlighting the importance of specific functional groups and the impact of fluorine substitutions on biological activity. For instance, the synthesis and characterization of various acetamide derivatives have been discussed, indicating their potential utility in exploring biological mechanisms and drug development (Xiong Jing, 2011).

Potential Applications

  • Anti-Cancer Activity

    Several studies have investigated the anti-cancer properties of compounds structurally related to the specified chemical. For example, novel fluoro substituted benzo[b]pyran compounds have been synthesized and tested for their anticancer activity against lung, breast, and CNS cancer cell lines, showing promising results at low concentrations compared to reference drugs (A. G. Hammam et al., 2005).

  • Anti-Inflammatory and Analgesic Agents

    Compounds derived from visnaginone and khellinone, showing structural similarities to the specified chemical, have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some derivatives displayed significant activity, suggesting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

  • Antitumor Evaluation

    Research on polyfunctionally substituted heterocyclic compounds derived from similar key precursors has shown that most synthesized compounds exhibit high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, indicating their potential for further biological investigations and therapeutic applications (H. Shams et al., 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-14-3-1-13(2-4-14)12-30-21-24-16(11-20(27)25-21)10-19(26)23-15-5-6-17-18(9-15)29-8-7-28-17/h1-6,9,11H,7-8,10,12H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZPYBNDTZMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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